3-(3,4-Dichloroanilino)butanoic acid

Calcium Channel Antagonism Ion Channel Pharmacology Cardiovascular Research

Choose 3-(3,4-Dichloroanilino)butanoic acid for its unique dual L/N-type calcium channel (IC50 ~1.8 µM) and butyrylcholinesterase (IC50 5.02–12.2 µM) inhibition. The 3,4-dichloro substitution pattern is critical for activity; isomers or Baclofen fail to replicate this profile. High LogP (3.6) ensures superior brain penetration over polar scaffolds. Scalable synthesis (51.6% yield) from β-butyrolactone and 3,4-dichloroaniline supports kg-scale production. Ideal for CNS ion channel modulators, Alzheimer's multi-target ligands, and prodrug design. Don't risk project integrity with unverified alternatives.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.10 g/mol
CAS No. 34129-52-7
Cat. No. B8766504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichloroanilino)butanoic acid
CAS34129-52-7
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)NC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H11Cl2NO2/c1-6(4-10(14)15)13-7-2-3-8(11)9(12)5-7/h2-3,5-6,13H,4H2,1H3,(H,14,15)
InChIKeyFQQKIYYXVGSHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dichloroanilino)butanoic Acid (CAS 34129-52-7) – Product Overview and Procurement Context


3-(3,4-Dichloroanilino)butanoic acid (CAS 34129-52-7), also referred to as 3-[(3,4-dichlorophenyl)amino]butanoic acid, is a halogenated anilino carboxylic acid with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol [1]. This compound belongs to the class of beta-anilino acids and features a 3,4-dichloro-substituted phenyl ring linked to a butanoic acid backbone through a secondary amine. It is commercially available with a typical purity of ≥95% and is utilized primarily as a building block in the synthesis of more complex pharmaceutical intermediates and bioactive molecules [2]. Its synthesis via the addition of 3,4-dichloroaniline to β-butyrolactone yields a racemic mixture, offering a versatile entry point for diverse synthetic strategies .

Why 3-(3,4-Dichloroanilino)butanoic Acid Cannot Be Interchanged With Generic Analogs


The performance and synthetic utility of 3-(3,4-dichloroanilino)butanoic acid are exquisitely dependent on its specific 3,4-dichloro substitution pattern on the aniline ring. Replacement with other isomers (e.g., 2,4- or 3,5-dichloro), mono-chlorinated analogs (e.g., 4-chloroanilino butyric acid), or structurally related compounds like Baclofen introduces significant alterations in molecular geometry, electronic distribution, and lipophilicity [1]. These changes directly impact target binding affinities, as evidenced by the compound's distinct inhibitory profile against L-type and N-type calcium channels (IC50 ~1.8 µM) [2] and butyrylcholinesterase (IC50 5.02-12.2 µM) , which are not replicated by its close analogs. Consequently, substituting this compound with a generic alternative without careful orthogonal validation risks severe alterations in biological activity and synthetic outcomes, making it unsuitable for projects requiring precise molecular recognition or pharmacokinetic properties [2].

Quantitative Differentiation Evidence for 3-(3,4-Dichloroanilino)butanoic Acid


Dual L-type and N-type Calcium Channel Inhibition Profile

3-(3,4-Dichloroanilino)butanoic acid exhibits a balanced dual inhibition profile against L-type and N-type voltage-gated calcium channels, with IC50 values of 1.80 µM and 1.70 µM, respectively [1]. This contrasts sharply with Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a close structural analog, which primarily acts as a GABAB receptor agonist with a fundamentally different primary mechanism and only weak affinity for calcium channels (IC50 > 100 µM) [2]. This indicates that the anilino linkage and the 3,4-dichloro motif in the target compound are critical drivers for calcium channel engagement, rather than modulating GABAergic pathways.

Calcium Channel Antagonism Ion Channel Pharmacology Cardiovascular Research

Selective Butyrylcholinesterase (BuChE) Inhibition

The compound has been identified as an inhibitor of butyrylcholinesterase (BuChE), showing an inhibitory concentration range of 5.02 to 12.2 µM in an in vitro assay using horse serum . This activity is noteworthy because the structurally related compound 3-(4-chloroanilino)butanoic acid has been historically associated with appetite suppression (as fenfluramine analogs) rather than cholinesterase modulation [1]. While the exact selectivity ratio over acetylcholinesterase (AChE) is not established, this data suggests that the 3,4-dichloro substitution pattern can redirect the biological activity of this scaffold toward targets relevant to cholinergic neurotransmission.

Cholinesterase Inhibition Neurodegenerative Disease Research Alzheimer's Disease Models

Validated Synthetic Intermediate for Triple Reuptake Inhibitors (TRIs)

The compound is not merely a final product but a validated chemical intermediate. A published study on triple reuptake inhibitors (TRIs) explicitly uses 3-(3,4-dichloroanilino)butanoic acid as a starting material [1]. In this reaction, it is treated with lithium aluminium tetrahydride and a benzotriazolyl derivative (C6H5N3O*C8H17N3) in tetrahydrofuran and DMF to generate a key intermediate that ultimately yields a potent TRI with favorable ADME-Tox properties [2]. This demonstrates its proven utility in multi-step syntheses targeting CNS drug discovery, a role that 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid and other analogs cannot fulfill due to the absence of the reducible carboxylic acid group at the beta-position.

Medicinal Chemistry Central Nervous System Agents Triple Reuptake Inhibitors

Physicochemical Differentiation: Lipophilicity and Polar Surface Area

The compound exhibits a calculated LogP of 3.6 and a topological polar surface area (PSA) of 49.3 Ų [1]. Compared to Baclofen, which has a reported LogP of 1.3 and PSA of 63.3 Ų [2], the target compound is significantly more lipophilic and has a lower capacity for hydrogen bonding. This translates to a predicted advantage in passive membrane permeability and blood-brain barrier penetration potential for the target compound, while Baclofen's more polar character makes it less likely to cross biological membranes independently.

Physicochemical Profiling Drug-likeness ADME Prediction

Optimal Application Scenarios for 3-(3,4-Dichloroanilino)butanoic Acid Driven by Evidence


Ion Channel Probe Development for Cardiovascular and Neurological Research

Given its balanced dual activity against L-type and N-type calcium channels (IC50 ~1.8 µM) [1], the compound is an ideal chemical scaffold for developing ion channel modulators. Unlike Baclofen, which primarily acts as a GABAB agonist, this compound's mechanism is directly relevant to the regulation of calcium influx. Researchers studying hypertension, cardiac arrhythmias, or neurotransmitter release can leverage this scaffold to design new molecular probes that avoid the confounding effects of GABAergic modulation.

Dual-Target Cholinesterase Modulation and Monoamine Reuptake Inhibition

The compound uniquely combines BuChE inhibitory activity (IC50 5.02–12.2 µM) with its capacity to serve as a precursor for triple reuptake inhibitors (TRIs) [2]. This positions it as a singular building block for developing multi-target-directed ligands (MTDLs) for complex neurological conditions like Alzheimer's disease, where simultaneous modulation of cholinergic and monoaminergic systems could offer therapeutic synergy. No mono-chlorinated or 4-oxo analog offers this same combination of target engagement and synthetic versability.

CNS-Penetrant Lead Optimization with Favorable Physicochemical Profile

The compound's significantly higher lipophilicity (LogP 3.6) compared to classic GABAergic drugs like Baclofen (LogP 1.3) [3] indicates a superior capacity for passive brain penetration. Medicinal chemists engaged in CNS lead optimization can rationally functionalize this scaffold to fine-tune pharmacokinetic properties without immediately sacrificing membrane permeability—a major stumbling block when starting from more polar scaffolds. The carboxylic acid handle also provides a convenient site for prodrug modifications.

Industrial-Scale Synthesis of Pharmaceutical Intermediates

The compound's straightforward and scalable synthesis from inexpensive starting materials (β-butyrolactone and 3,4-dichloroaniline, 51.6% yield) makes it a commercially viable intermediate. Its successful use in the synthesis of 1-aryl-1,4-diazepan-2-one derivatives [2] provides an established blueprint for kilogram-scale process chemistry. This is in contrast to more exotic or proprietary intermediates used in similar synthetic routes, where scale-up may be limited by cost or complex synthesis.

Quote Request

Request a Quote for 3-(3,4-Dichloroanilino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.